1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea
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Overview
Description
1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea is a compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, antitubercular, antioxidant, antiviral, and antidiabetic properties . The structure of this compound includes a benzyl group attached to the oxadiazole ring, which is further connected to a phenylurea moiety.
Preparation Methods
The synthesis of 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles replace hydrogen atoms. Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant biological activities, making it a candidate for developing new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . These interactions lead to the disruption of critical cellular processes, ultimately resulting in cell cycle arrest and apoptosis.
Comparison with Similar Compounds
1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea can be compared with other similar compounds, such as:
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole core structure and exhibit similar biological activities.
Benzimidazole derivatives: These compounds also possess significant anticancer properties and are used in various therapeutic applications.
Triazole derivatives: Known for their antimicrobial and anticancer activities, these compounds are structurally related to oxadiazoles
Properties
IUPAC Name |
1-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-15(17-13-9-5-2-6-10-13)18-16-20-19-14(22-16)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZSILZJBBUNMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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